molecular formula C29H42N8O4S B3029934 D-Phe-met-arg-phe amide CAS No. 84313-42-8

D-Phe-met-arg-phe amide

Cat. No. B3029934
CAS RN: 84313-42-8
M. Wt: 598.8 g/mol
InChI Key: WCSPDMCSKYUFBX-SBFWRKJZSA-N
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Description

D-Phe-Met-Arg-Phe amide, also known as FMRFamide , was initially discovered in mollusks. It serves as a neuropeptide with diverse functions, including enhancing cardiac contractility in mollusks and regulating heart rate. Unlike most other neuropeptides, FMRFamide directly binds to and activates a class of sodium ion channels called FaNaCs (FMRFamide-activated sodium channels) .

Scientific Research Applications

Conformational Studies

D-Phe-Met-Arg-Phe amide has been extensively studied for its conformational properties. A notable study investigated its interaction with phosphatidylserine (PtdSer) using circular dichroism, nuclear magnetic resonance spectroscopy, and molecular dynamics. This study revealed that D-Phe-Met-Arg-Phe amide adopts different conformations in the presence of PtdSer, with certain conformations facilitating hydrophobic interactions. This supports the hypothesis that lipids can modify the peptide's conformation, potentially influencing interactions with receptors (D'alagni et al., 1996).

Neuropeptide Research

D-Phe-Met-Arg-Phe amide plays a role in neuroscience. Studies have identified it as a cardioexcitatory substance in molluscan ganglia, impacting muscle activity at specific concentrations. This suggests a significant role in neuromuscular transmission and regulation (Price & Greenberg, 1977). Another research finding highlights its presence in rat brain and pituitary, with unique neuronal systems in these areas. This distinct immunoreactivity differentiates it from other peptides, suggesting its specialized function in the central nervous system (Weber et al., 1981).

Peptide Modulation and Inhibition Studies

The peptide has been explored for its modulatory actions on acid-sensing ionic channels (ASICs). The effects of FMRFamide-related (FMRFa-related) peptides, including D-Phe-Met-Arg-Phe amide, on ASICs are pH-dependent, indicating a potential for therapeutic applications in sensory nervous system functions (Ostrovskaya et al., 2004). Additionally, studies on thrombin inhibitors have incorporated analogs of D-Phe-Met-Arg-Phe amide, further demonstrating its relevance in biochemical research and potential therapeutic applications (Wiley et al., 1996).

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-SBFWRKJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phe-met-arg-phe amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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